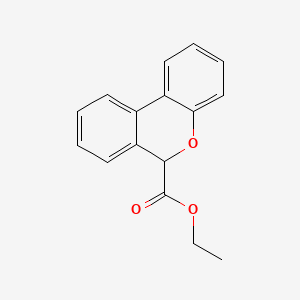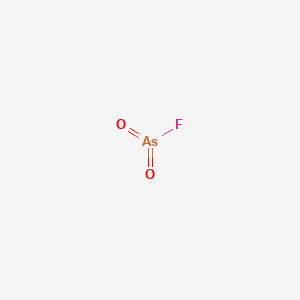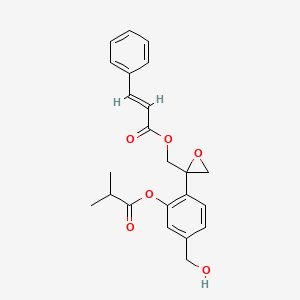
2-Propenoic acid, 3-phenyl-, (2-(4-(hydroxymethyl)-2-(2-methyl-1-oxopropoxy)phenyl)oxiranyl)methyl ester, (2E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propenoic acid, 3-phenyl-, (2-(4-(hydroxymethyl)-2-(2-methyl-1-oxopropoxy)phenyl)oxiranyl)methyl ester, (2E)- is a complex organic compound that belongs to the class of esters. This compound is characterized by its unique structure, which includes a phenyl group, an oxirane ring, and ester functionalities. It is used in various scientific research applications due to its interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-phenyl-, (2-(4-(hydroxymethyl)-2-(2-methyl-1-oxopropoxy)phenyl)oxiranyl)methyl ester, (2E)- typically involves multiple steps. One common method includes the esterification of 3-phenyl-2-propenoic acid with an appropriate alcohol in the presence of a catalyst. The oxirane ring can be introduced through an epoxidation reaction using peracids or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and epoxidation processes. The reaction conditions are optimized to achieve high yields and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the esterification process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens and nitrating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
2-Propenoic acid, 3-phenyl-, (2-(4-(hydroxymethyl)-2-(2-methyl-1-oxopropoxy)phenyl)oxiranyl)methyl ester, (2E)- is used in various fields of scientific research:
Chemistry: As a reagent in organic synthesis and polymer chemistry.
Biology: In studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles. This reactivity is exploited in various chemical reactions and biological processes. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol.
類似化合物との比較
Similar Compounds
2-Propenoic acid, 3-phenyl-, methyl ester: Lacks the oxirane ring and hydroxymethyl group.
2-Propenoic acid, 3-phenyl-, ethyl ester: Similar structure but with an ethyl ester group.
2-Propenoic acid, 3-phenyl-, (2-(4-(hydroxymethyl)phenyl)oxiranyl)methyl ester: Similar but without the 2-methyl-1-oxopropoxy group.
Uniqueness
The presence of the oxirane ring and the specific ester functionalities make 2-Propenoic acid, 3-phenyl-, (2-(4-(hydroxymethyl)-2-(2-methyl-1-oxopropoxy)phenyl)oxiranyl)methyl ester, (2E)- unique
特性
CAS番号 |
80235-04-7 |
|---|---|
分子式 |
C23H24O6 |
分子量 |
396.4 g/mol |
IUPAC名 |
[5-(hydroxymethyl)-2-[2-[[(E)-3-phenylprop-2-enoyl]oxymethyl]oxiran-2-yl]phenyl] 2-methylpropanoate |
InChI |
InChI=1S/C23H24O6/c1-16(2)22(26)29-20-12-18(13-24)8-10-19(20)23(15-28-23)14-27-21(25)11-9-17-6-4-3-5-7-17/h3-12,16,24H,13-15H2,1-2H3/b11-9+ |
InChIキー |
AIUGIYMSXFPBFA-PKNBQFBNSA-N |
異性体SMILES |
CC(C)C(=O)OC1=C(C=CC(=C1)CO)C2(CO2)COC(=O)/C=C/C3=CC=CC=C3 |
正規SMILES |
CC(C)C(=O)OC1=C(C=CC(=C1)CO)C2(CO2)COC(=O)C=CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2H-Thiireno[e][1,3]benzodioxole](/img/structure/B14417633.png)
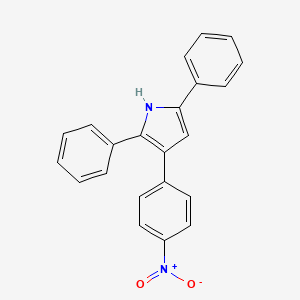
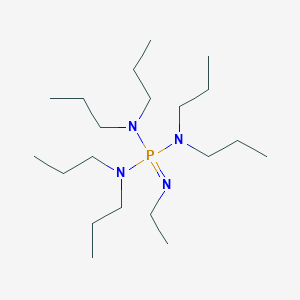
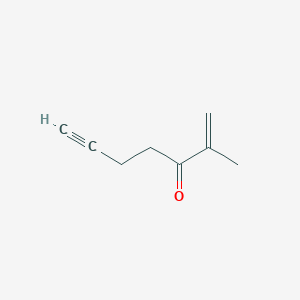
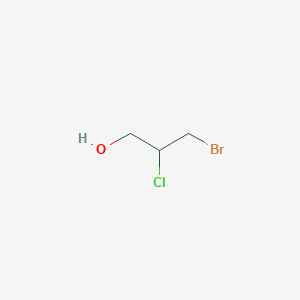
![3,7-Dichloro-5H-dibenz[b,f]azepine](/img/structure/B14417683.png)
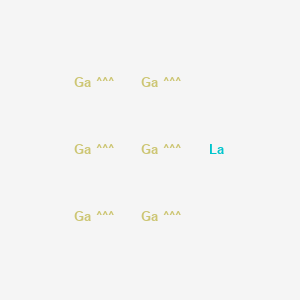
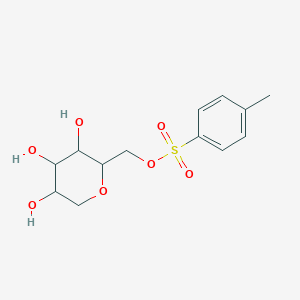
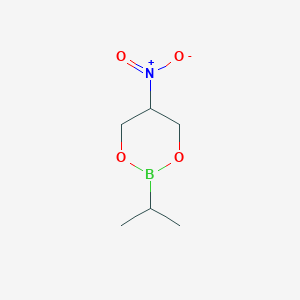
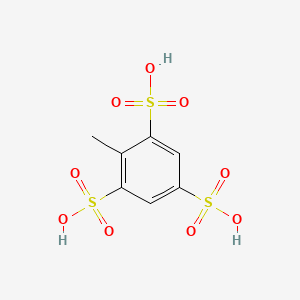
![ethyl N-[(E)-[(2E)-2-(ethoxycarbonylhydrazinylidene)ethylidene]amino]carbamate](/img/structure/B14417694.png)
